molecular formula C11H20N4O B2674543 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide CAS No. 2101196-16-9

4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B2674543
CAS No.: 2101196-16-9
M. Wt: 224.308
InChI Key: PZKBQRGYAPCNQR-UHFFFAOYSA-N
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Description

4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the 4-aminopyrazole class of heterocycles, a scaffold recognized for its wide range of biological activities and its role as a versatile building block in organic synthesis . The 4-aminopyrazole core is a privileged structure in pharmaceutical research, known to provide useful ligands for various enzymes and receptors . Researchers investigate similar aminopyrazole carboxamide derivatives for their potential as kinase inhibitors, anti-infective agents, and tools for probing biological pathways . The specific substitution pattern on the pyrazole ring and the carboxamide group can significantly influence the compound's physicochemical properties, such as its hydrogen bonding capacity and lipophilicity, which are critical parameters in hit-to-lead optimization campaigns . This product is intended for research purposes in a controlled laboratory environment only. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-amino-N,N-diethyl-2-propylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-4-7-15-10(9(12)8-13-15)11(16)14(5-2)6-3/h8H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKBQRGYAPCNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)N)C(=O)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-amino-1-propyl-1H-pyrazole-5-carboxylic acid with diethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The amino and diethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient. It may exhibit biological activities such as anti-inflammatory, analgesic, or antimicrobial properties.

    Biological Research: Researchers investigate its effects on biological systems, including its interactions with enzymes, receptors, and other biomolecules.

    Industrial Applications: The compound can be used in the synthesis of other chemicals or materials, serving as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences

Key structural variations among pyrazole-5-carboxamide derivatives include:

  • Substituents on the pyrazole ring : Position and type of alkyl/aryl groups.
  • Carboxamide substituents : Presence of alkyl groups (e.g., methyl, ethyl, isobutyl) or hydrogen on the amide nitrogen.
Table 1: Structural and Physicochemical Comparison
Compound Name Pyrazole Substituents (Position) Carboxamide Substituents Molecular Formula Molecular Weight Key Properties
4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide 1-propyl, 4-amino N,N-diethyl C₁₁H₂₁N₄O 225.23 High lipophilicity (predicted)
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide 1-methyl, 3-propyl, 4-amino NH₂ C₈H₁₄N₄O 182.23 Moderate polarity
4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide 1-methyl, 4-amino N-methyl C₆H₁₀N₄O 154.17 Low molecular weight
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide 1-phenyl, 3-methyl, 5-cyano N-(4-cyano-1-phenyl-pyrazol-5-yl) C₂₁H₁₅ClN₆O 403.1 High melting point (133–135°C)

Physicochemical Properties

  • Melting Points : While data for the target compound are unavailable, analogues with aromatic/chloro substituents (e.g., compound 3a in Table 1) show higher melting points (133–135°C) due to crystalline packing .

Biological Activity

4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₁₄N₄O
  • Molecular Weight : 182.23 g/mol
  • CAS Number : 1260243-04-6

The compound exhibits various biological activities primarily attributed to its interaction with specific molecular targets. The pyrazole ring structure is known for its ability to engage in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.

Target Interactions

  • FGFR Inhibition : Recent studies have demonstrated that derivatives of this compound can act as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. For instance, a related compound showed nanomolar activity against FGFRs and effectively suppressed the proliferation of lung and gastric cancer cells with IC₅₀ values ranging from 19 to 73 nM .
  • Anti-inflammatory Activity : Pyrazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicated that compounds with similar structures demonstrated significant inhibition rates comparable to standard anti-inflammatory drugs .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description Reference
Anticancer Inhibits FGFRs leading to reduced cell proliferation in cancer cell lines.
Anti-inflammatory Reduces levels of inflammatory cytokines in vitro.
Antimicrobial Exhibits antibacterial activity against various strains, enhancing therapeutic efficacy.

Case Study 1: Anticancer Activity

A study synthesized a series of pyrazole derivatives, including this compound, which were tested against multiple cancer cell lines. The results indicated that these compounds could effectively inhibit FGFR signaling pathways, leading to apoptosis in cancer cells .

Case Study 2: Anti-inflammatory Effects

Research conducted on pyrazole derivatives demonstrated significant anti-inflammatory effects in animal models. The compounds were shown to reduce edema in carrageenan-induced inflammation models, highlighting their potential for treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide, and how can reaction intermediates be characterized?

  • Methodology : The compound can be synthesized via cyclocondensation reactions involving ethyl acetoacetate and substituted hydrazines, followed by alkylation and carboxamide formation. For example, pyrazole-carboxamide derivatives are often synthesized using intermediates like 5-amino-1-(substituted-phenyl)-1H-pyrazole-4-carbonitrile, which undergoes formimidate formation and subsequent coupling with carboxylic acids .
  • Characterization : Key intermediates should be analyzed via 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy. For instance, IR peaks at 1621 cm1^{-1} (C=O stretching) and 1592 cm1^{-1} (C=N stretching) are critical for confirming carboxamide and pyrazole ring formation .

Q. How can researchers validate the purity and structural integrity of this compound in the absence of vendor-provided analytical data?

  • Methodology :

  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
  • Mass Spectrometry : ESI-MS or HRMS can confirm molecular weight (e.g., calculated for C11_{11}H19_{19}N4_{4}O: 235.15 g/mol) .
  • Elemental Analysis : Compare experimental C/H/N/O percentages with theoretical values to detect impurities .

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic properties and reactivity of this compound?

  • Methodology :

  • DFT Calculations : Optimize the molecular geometry using B3LYP/6-311++G(d,p) basis sets. Analyze frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes like phosphodiesterases). Pyrazole-carboxamides often exhibit binding affinity via hydrogen bonding with active-site residues .

Q. How can conflicting reports on the biological activity of pyrazole-carboxamide derivatives be resolved?

  • Methodology :

  • Dose-Response Studies : Perform IC50_{50} assays across multiple cell lines to account for variability in potency.
  • Structural-Activity Relationships (SAR) : Modify substituents (e.g., replacing N,N-diethyl with bulkier groups) to isolate contributions to activity .
  • Meta-Analysis : Compare data across studies using standardized assays (e.g., AOAC SMPR 2014.011 for phosphodiesterase inhibition) .

Q. What are the challenges in scaling up the synthesis of this compound, and how can reactor design address them?

  • Methodology :

  • Process Optimization : Use continuous-flow reactors to improve yield and reduce side reactions (e.g., nitro-group reduction in pyrazole intermediates) .
  • Kinetic Modeling : Apply Arrhenius equations to predict temperature-dependent reaction rates for exothermic steps like cyclocondensation .

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